N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide
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Overview
Description
N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide is an organic thiophosphate compound. It is known for its role as an insecticide and acaricide, although it is no longer approved for use within the European Union . This compound has a molecular formula of C8H18NO4PS2 and is characterized by the presence of both methyl and sulfanyl groups .
Preparation Methods
The synthesis of N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide involves the conversion of the thiol group into the corresponding O,O-dimethyl thiophosphate . This process typically requires specific reaction conditions, including the use of appropriate reagents and catalysts. Industrial production methods for this compound are not widely documented, but they likely involve large-scale chemical synthesis techniques similar to those used in laboratory settings.
Chemical Reactions Analysis
N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of different thiophosphate derivatives .
Scientific Research Applications
This compound has been studied for its applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in synthetic organic chemistry. In biology and medicine, it has been investigated for its potential as an acetylcholinesterase inhibitor, which could have implications for the treatment of neurological disorders . Additionally, its role as an insecticide and acaricide highlights its importance in agricultural and pest control applications .
Mechanism of Action
The mechanism of action of N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. As an acetylcholinesterase inhibitor, it interferes with the breakdown of acetylcholine, a neurotransmitter, by binding to the active site of the enzyme acetylcholinesterase . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission and potential neurotoxic effects .
Comparison with Similar Compounds
N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide can be compared to other similar compounds, such as vamidothion, which is also an organic thiophosphate insecticide . Vamidothion has a similar structure but includes additional functional groups that enhance its insecticidal properties . Other related compounds include various thiophosphate derivatives used in agriculture and pest control . The uniqueness of this compound lies in its specific molecular structure and its dual role as both an insecticide and an acetylcholinesterase inhibitor .
Properties
CAS No. |
106140-28-7 |
---|---|
Molecular Formula |
C6H13NOS2 |
Molecular Weight |
179.3 g/mol |
IUPAC Name |
N-methyl-2-(2-sulfanylethylsulfanyl)propanamide |
InChI |
InChI=1S/C6H13NOS2/c1-5(6(8)7-2)10-4-3-9/h5,9H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
REFDIMJMUQJOFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)SCCS |
Origin of Product |
United States |
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